molecular formula C5H12ClNO3 B2829514 2-(2-Aminoethoxy)propanoic acid hydrochloride CAS No. 1707358-83-5

2-(2-Aminoethoxy)propanoic acid hydrochloride

Cat. No.: B2829514
CAS No.: 1707358-83-5
M. Wt: 169.61
InChI Key: LZJKXRYEDDVBDA-UHFFFAOYSA-N
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Description

2-(2-Aminoethoxy)propanoic acid hydrochloride is a chemical compound with the molecular formula C5H12ClNO3. It is a derivative of propanoic acid, featuring an aminoethoxy group attached to the second carbon atom. This compound is often used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

It is known that the compound is used as a linker in the synthesis of antibody-drug conjugates (adcs) and proteolysis targeting chimeras (protacs) . In these contexts, the targets would be specific proteins or enzymes within cells that the ADC or PROTAC is designed to interact with.

Mode of Action

As a linker molecule in ADCs and PROTACs, 2-(2-Aminoethoxy)propanoic acid hydrochloride facilitates the attachment of a cytotoxic drug to an antibody (in the case of ADCs) or a ligand for an E3 ubiquitin ligase (in the case of PROTACs) . The resulting complexes are designed to selectively bind to and act upon their respective targets .

Biochemical Pathways

The specific biochemical pathways affected by this compound would depend on the nature of the ADC or PROTAC it is part of . ADCs typically work by binding to antigens on the surface of cancer cells, after which they are internalized and the cytotoxic drug is released to kill the cell . PROTACs, on the other hand, operate by tagging target proteins for degradation by the cell’s ubiquitin-proteasome system .

Result of Action

The molecular and cellular effects of this compound are tied to its role in ADCs and PROTACs . In ADCs, the result is typically the death of the target cancer cell . In PROTACs, the result is the degradation of the target protein .

Action Environment

The action, efficacy, and stability of this compound, as part of an ADC or PROTAC, can be influenced by various environmental factors. These may include the physiological conditions within the body (such as pH and temperature), the presence of competing or interacting molecules, and the specific characteristics of the target cells or proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethoxy)propanoic acid hydrochloride typically involves the reaction of 2-aminoethanol with acrylonitrile to form 2-(2-aminoethoxy)acetonitrile. This intermediate is then hydrolyzed under acidic conditions to yield 2-(2-aminoethoxy)propanoic acid, which is subsequently converted to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other suitable purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethoxy)propanoic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-Aminoethoxy)propanoic acid hydrochloride has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Aminoethoxy)propanoic acid hydrochloride
  • 2-(2-Aminothoxy)ethoxy)propanoic acid hydrochloride
  • Amino-PEG2-acid
  • Amino-PEG3-acid

Uniqueness

2-(2-Aminoethoxy)propanoic acid hydrochloride is unique due to its specific structural features, such as the presence of an aminoethoxy group attached to the propanoic acid backbone. This structural arrangement imparts distinct chemical properties, making it suitable for various applications in research and industry .

Properties

IUPAC Name

2-(2-aminoethoxy)propanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO3.ClH/c1-4(5(7)8)9-3-2-6;/h4H,2-3,6H2,1H3,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJKXRYEDDVBDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)OCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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